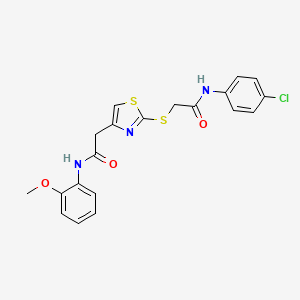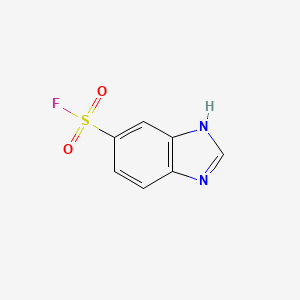![molecular formula C19H15FN6O3S2 B2552513 2-((2-(4-fluorofenil)-6,8-dimetil-5,7-dioxo-5,6,7,8-tetrahidropirimido[4,5-d]pirimidin-4-il)tio)-N-(tiazol-2-il)acetamida CAS No. 852170-81-1](/img/structure/B2552513.png)
2-((2-(4-fluorofenil)-6,8-dimetil-5,7-dioxo-5,6,7,8-tetrahidropirimido[4,5-d]pirimidin-4-il)tio)-N-(tiazol-2-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a complex molecule with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities. For instance, paper discusses 2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors, indicating that the incorporation of fluorophenyl groups and acetamide linkages can be significant for biological activity, particularly in the context of thrombin inhibition. Paper explores 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as CDK inhibitors, which suggests that thiazolyl and pyrimidine moieties are relevant for creating compounds that can inhibit cyclin-dependent kinases, a class of enzymes critical for cell cycle regulation.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimido[4,5-d]pyrimidin core, introduction of the fluorophenyl group, and the final attachment of the thiazolyl acetamide moiety. The papers do not provide a direct synthesis route for this compound, but the methodologies for constructing similar structures could be adapted. For example, the synthesis of related acetamide compounds as described in paper could provide a starting point for developing a synthetic route.
Molecular Structure Analysis
The molecular structure of the compound would be expected to feature several key functional groups, including the tetrahydropyrimido[4,5-d]pyrimidin core, a fluorophenyl group, and a thiazolyl acetamide linkage. The presence of these groups suggests potential for interactions with biological targets, such as enzymes or receptors. The X-ray crystallography data from paper on CDK2 inhibitors could provide valuable insights into how similar structures bind to their targets, which could be extrapolated to hypothesize the binding mode of the compound .
Chemical Reactions Analysis
The reactivity of the compound would be influenced by its functional groups. The acetamide linkage might be involved in hydrogen bonding, while the fluorophenyl group could engage in aromatic stacking interactions. The thiazolyl group could also contribute to binding affinity through sulfur-related interactions or act as a hinge for conformational flexibility. The chemical reactions of similar compounds, as discussed in the provided papers, can shed light on how such functional groups contribute to the overall reactivity and biological activity of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple heteroatoms (such as nitrogen, oxygen, sulfur, and fluorine) would influence its solubility, polarity, and potential for forming hydrogen bonds. The molecular weight and shape could affect its ability to permeate cell membranes and reach intracellular targets. While the papers do not discuss the specific properties of the compound, the properties of related molecules, such as those in paper and , can provide a comparative basis for predicting the behavior of the compound under study.
Aplicaciones Científicas De Investigación
- La actividad antiproliferativa del compuesto ha llamado la atención. Se probó contra un panel de 55 líneas celulares que representan nueve tipos diferentes de cáncer en el Instituto Nacional del Cáncer (NCI). Al comparar su actividad con la de Sorafenib (un fármaco de referencia), los investigadores han explorado su potencial como agente anticancerígeno .
Investigación Anticancerígena
Propiedades
IUPAC Name |
2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O3S2/c1-25-15-13(17(28)26(2)19(25)29)16(31-9-12(27)22-18-21-7-8-30-18)24-14(23-15)10-3-5-11(20)6-4-10/h3-8H,9H2,1-2H3,(H,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDDAWKMICCQIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



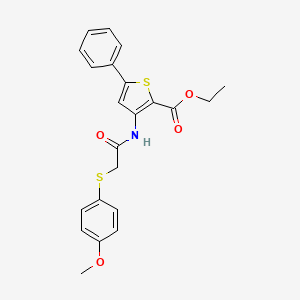


![4-(ethylthio)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2552436.png)
![[4-(3-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2552438.png)
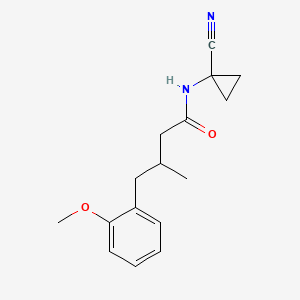
![3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B2552442.png)

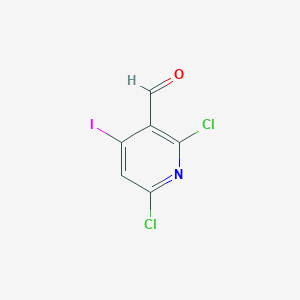
![N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2552446.png)
